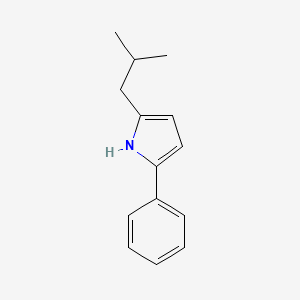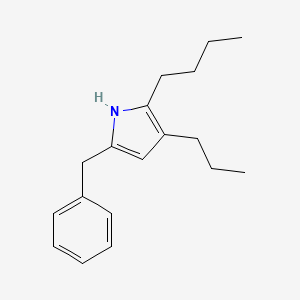![molecular formula C18H20N2 B6335778 2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-46-4](/img/structure/B6335778.png)
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (hereafter referred to as 2-Indol-HCP) is a cyclic hydrocarbon compound that has been found to possess a wide range of properties and applications. It is a colorless, water-soluble, and non-toxic compound that has been studied extensively in recent years. 2-Indol-HCP has been found to be an important component of many natural products, and has also been studied for its potential therapeutic benefits.
科学研究应用
2-Indol-HCP has been studied extensively in scientific research due to its wide range of potential applications. It has been studied as a potential therapeutic agent for the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. 2-Indol-HCP has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
作用机制
2-Indol-HCP has been found to act on a variety of targets, including enzymes, receptors, and other proteins. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-Indol-HCP has also been found to interact with the receptor for advanced glycation end products (RAGE), which is involved in the development of neurodegenerative diseases. Additionally, it has been found to interact with the enzyme thymidine kinase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-Indol-HCP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic properties. Furthermore, it has been found to possess neuroprotective properties, and has been found to be beneficial in the treatment of a variety of neurological disorders.
实验室实验的优点和局限性
2-Indol-HCP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is non-toxic and water-soluble, making it safe to handle in the laboratory. A limitation of 2-Indol-HCP is that it is not very stable, and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the study of 2-Indol-HCP. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research could be conducted to better understand its mechanism of action, and to develop new methods for its synthesis. Furthermore, further research could be conducted to explore its potential therapeutic benefits in the treatment of neurological disorders. Finally, further research could be conducted to explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent in other areas of medicine.
合成方法
2-Indol-HCP can be synthesized through a variety of methods, including the use of the Knoevenagel condensation reaction, the Fischer indole synthesis, and the Ullmann reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of 2-Indol-HCP. This reaction involves the condensation of an aldehyde or ketone with a primary amine in the presence of a strong base, such as sodium hydroxide. The Fischer indole synthesis involves the use of a nitro compound and an amine, which are reacted in the presence of an acid catalyst. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst.
属性
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-13-10-15(20-17(13)8-3-1)11-14-12-19-18-9-5-4-7-16(14)18/h4-5,7,9-10,12,19-20H,1-3,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGETGLJXGAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

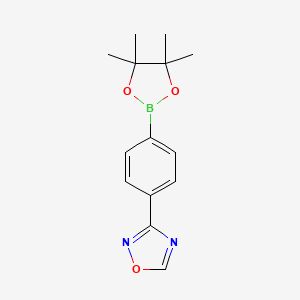


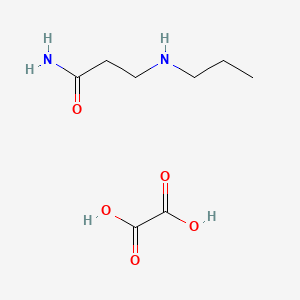
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
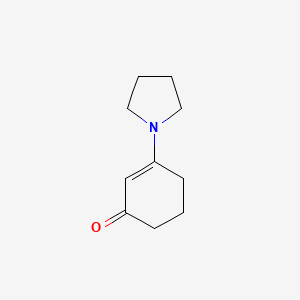
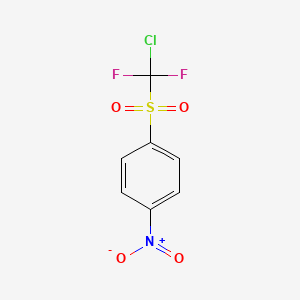

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


